Phenylacetyl isocyanate
Overview
Description
Phenylacetyl isocyanate is an organic compound that features a phenyl ring attached to an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a strong odor and is highly reactive with water.
Mechanism of Action
Target of Action
Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .
Biochemical Pathways
It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .
Pharmacokinetics
The principles of pharmacokinetics apply to all drugs and chemicals, including this compound . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like this compound would depend on these factors, as well as its chemical properties and the route of administration .
Result of Action
The result of the action of this compound depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.
Action Environment
The action of this compound, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Phenylacetyl isocyanate participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of isocyanate compounds directly from biomass
Cellular Effects
For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isocyanates can react with amines to give ureas . Similarly, they react with alcohols to form carbamates . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Biological monitoring has been used to assess exposure to isocyanates and the efficacy of control measures .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. For instance, it is known that phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . This suggests that this compound may also be involved in similar metabolic pathways.
Transport and Distribution
It is known that the transport of isocyanates and their intermediates is an important aspect of their biochemical activity .
Subcellular Localization
The localization of proteins and other biomolecules within cells can have significant effects on their activity and function .
Preparation Methods
Phenylacetyl isocyanate can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with phosgene, resulting in the formation of this compound and hydrogen chloride. This method requires careful handling due to the toxicity of phosgene. Another method involves the use of non-phosgene routes, such as the reaction of phenylacetic acid with diphosgene or triphosgene, which are safer alternatives .
Chemical Reactions Analysis
Phenylacetyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylacetic acid and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols.
Scientific Research Applications
Phenylacetyl isocyanate is used in several scientific research applications:
Comparison with Similar Compounds
Phenylacetyl isocyanate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its involvement in the Bhopal disaster.
Phenyl isocyanate: Similar in structure but lacks the acetyl group, making it less reactive in certain applications.
Hexamethylene diisocyanate: Used in the production of polyurethanes but differs in structure and reactivity due to the presence of two isocyanate groups.
This compound is unique due to its specific reactivity profile and its applications in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-phenylacetyl isocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUNIMBRXGDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482835 | |
Record name | phenylacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-27-2 | |
Record name | phenylacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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